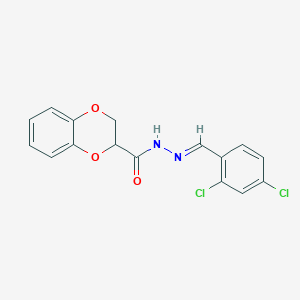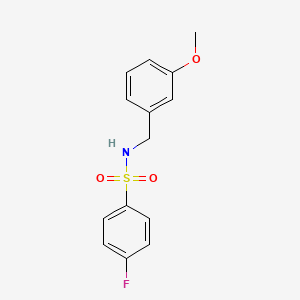
3-nitrobenzyl N-2-furoylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrobenzyl N-2-furoylglycinate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins in the human body.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzyl N-2-furoylglycinate involves the photoactivation of the nitrobenzyl group, which leads to the release of the protected molecule. This process is reversible and can be controlled by the intensity and wavelength of the light used for activation. The photoactivated molecule can then interact with its target molecule, leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target molecule and the photoactivated molecule. This compound has been shown to be effective in the spatiotemporal control of protein function in living cells. It has also been used as a photosensitive crosslinker for the study of protein-protein interactions. In addition, it has been used as a photoactivatable protecting group for amino acids, peptides, and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 3-nitrobenzyl N-2-furoylglycinate for lab experiments include its high purity and high yield synthesis method, its photoactivatable nature, and its potential applications in various fields. However, its limitations include the need for specific light sources for activation, the potential for off-target effects, and the need for further optimization for specific applications.
Direcciones Futuras
For the study of 3-nitrobenzyl N-2-furoylglycinate include the optimization of its synthesis method for specific applications, the identification of new potential applications, and the development of new photoactivatable protecting groups. In addition, the study of its off-target effects and the development of new strategies to minimize them will be important for its future use in various fields.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields such as drug delivery, chemical biology, and photochemistry. Its photoactivatable nature and reversible mechanism of action make it a valuable tool for the spatiotemporal control of protein function in living cells and for the study of protein-protein interactions. Further optimization and development of this compound will be important for its future use in various scientific research applications.
Métodos De Síntesis
The synthesis of 3-nitrobenzyl N-2-furoylglycinate involves the reaction of 2-furoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with 3-nitrobenzyl chloride to obtain this compound. This method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
3-nitrobenzyl N-2-furoylglycinate has been extensively studied for its potential applications in various fields such as drug delivery, chemical biology, and photochemistry. It has been used as a photoactivatable protecting group for amino acids, peptides, and carbohydrates. This compound has also been used as a tool for the spatiotemporal control of protein function in living cells. In addition, it has been used as a photosensitive crosslinker for the study of protein-protein interactions.
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-13(8-15-14(18)12-5-2-6-21-12)22-9-10-3-1-4-11(7-10)16(19)20/h1-7H,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCMSLKQZXOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)



![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)